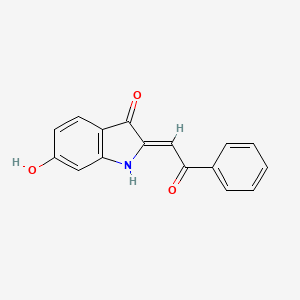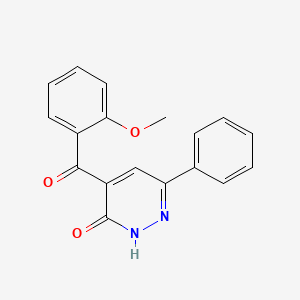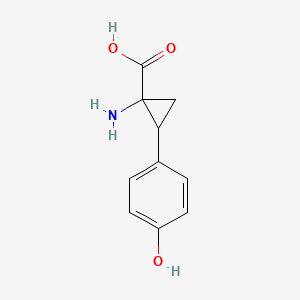
6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one is a compound belonging to the indolinone family Indolinones are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one typically involves the condensation of 2-oxo-2-phenylethylidene with an indolinone derivative. One common method is the Mannich reaction, which involves the reaction of an indolinone with formaldehyde and a secondary amine. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 6-oxo-2-(2-oxo-2-phenylethylidene)indolin-3-one.
Reduction: Formation of 6-hydroxy-2-(2-hydroxy-2-phenylethylidene)indolin-3-one.
Substitution: Formation of halogenated derivatives of the compound.
科学的研究の応用
6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential antioxidant and cytotoxic properties.
Medicine: Investigated for its potential anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation. Additionally, its antioxidant properties can help neutralize reactive oxygen species, thereby protecting cells from oxidative damage .
類似化合物との比較
Similar Compounds
3-(2-oxo-2-phenylethylidene)indolin-2-one: Lacks the hydroxyl group at the 6-position.
1,3-di(2-oxoindolin-3-ylidene)acetone: Contains two indolinone moieties linked by an acetone bridge.
3-(phenacylidene)-1-(piperidin-1-ylmethyl)indolin-2-one: Contains a piperidinylmethyl group at the 1-position.
Uniqueness
6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one is unique due to the presence of the hydroxyl group at the 6-position, which can influence its reactivity and biological activity. This structural feature may enhance its antioxidant properties and its ability to interact with specific molecular targets.
特性
分子式 |
C16H11NO3 |
|---|---|
分子量 |
265.26 g/mol |
IUPAC名 |
(2Z)-6-hydroxy-2-phenacylidene-1H-indol-3-one |
InChI |
InChI=1S/C16H11NO3/c18-11-6-7-12-13(8-11)17-14(16(12)20)9-15(19)10-4-2-1-3-5-10/h1-9,17-18H/b14-9- |
InChIキー |
LPNNHAWDXNLABS-ZROIWOOFSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)/C=C\2/C(=O)C3=C(N2)C=C(C=C3)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)C=C2C(=O)C3=C(N2)C=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl({(5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl}oxy)dimethylsilane](/img/structure/B12910299.png)








![4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide](/img/structure/B12910376.png)


